molecular formula C15H18N4O B2363160 8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034375-75-0

8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B2363160
CAS RN: 2034375-75-0
M. Wt: 270.336
InChI Key: OEOKTSDDFAAKAL-UHFFFAOYSA-N
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Description

“8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one” is a type of pyrido[2,3-d]pyrimidin-7(8H)-one . These compounds are privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body .


Synthesis Analysis

The synthesis of these compounds involves the design and selection of a combinatorial library of pyrido[2,3-d]pyrimidin-7(8H)-ones . This process has allowed the synthesis of 121 compounds, using known and new synthetic methodologies .


Molecular Structure Analysis

Pyrido[2,3-d]pyrimidin-7(8H)-ones are similar to nitrogen bases present in DNA and RNA . This similarity has led to interest in these structures from various research groups .


Chemical Reactions Analysis

These compounds have been evaluated for their inhibitory activity against the hepatitis C virus (HCV) genotype 1b replicon .

Scientific Research Applications

Autocatalytic Photoinduced Oxidative Dehydrogenation

This compound serves as a scaffold for the development of biologically active compounds. A notable application is in the autocatalytic photoinduced oxidative dehydrogenation process. This process involves irradiating the 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones to synthesize C5–C6 unsaturated systems with the formation of a long-lived radical. This reaction occurs under light irradiation in DMSO, in the presence of air, and at room temperature, without any external photosensitizer .

Synthesis of Biologically Active Compounds

The pyrido[2,3-d]pyrimidin-7-ones, including the compound , are known to selectively inhibit the activity of various tyrosine kinases. These enzymes are crucial in the phosphorylation of proteins and are significant targets for antitumor drugs. The compound has potential as an intermediate in the synthesis of drugs for treating conditions such as arthritis, hepatitis C, type II diabetes, and shows antitumor and antiproliferative activity .

Development of Antitumor Drugs

The compound’s derivatives have been found to be strong selective inhibitors of FGFR tyrosine kinase, which are promising leads for new antitumor drugs. The introduction of an acylamino group at position 7 of the pyridopyrimidine system has led to the discovery of these inhibitors .

Inhibition of Kinases

Derivatives of this compound act as inhibitors of various kinases such as Src tyrosine kinase, EGFR kinase, Wee1 kinase, cyclin-dependent kinase (CDK4), DYRK1B, DYRK1A, Abl kinase, and PLK2 kinase. These properties make them valuable in the development of treatments for cancer and other diseases where kinase activity is a factor .

Phosphodiesterase Type 5 (PDE5) Inhibition

Some derivatives of the compound are selective inhibitors of phosphodiesterase type 5 (PDE5), which is an enzyme target for the treatment of erectile dysfunction and pulmonary hypertension .

Antibacterial and Antifungal Activity

A small library screening identified a derivative of the compound, 2-thioxodihydropyrido[2,3-d]pyrimidine, as having broad-spectrum antibacterial activity and reasonable antifungal activity. This suggests potential applications in developing new antibiotics and antifungal agents .

Mechanism of Action

Target of Action

The primary targets of this compound are tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .

Mode of Action

The compound acts as an inhibitor of these tyrosine kinases . It binds to the active site of the enzyme, preventing it from phosphorylating its substrate. This inhibition disrupts the signal transduction pathway, leading to changes in cellular function .

Biochemical Pathways

The compound affects several biochemical pathways, including those involving ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . The disruption of these pathways can lead to a variety of downstream effects, including changes in cell growth, differentiation, and survival .

Result of Action

The inhibition of tyrosine kinases by this compound can lead to a variety of cellular effects. For example, it can disrupt cell growth and differentiation, potentially leading to cell death . This makes the compound a potential candidate for the treatment of diseases characterized by abnormal cell growth, such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or drugs can affect its bioavailability and efficacy . Additionally, factors such as pH and temperature can impact its stability .

Future Directions

The future directions for research on “8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one” and related compounds could involve further exploration of their potential biomedical applications , as well as continued optimization of their synthesis .

properties

IUPAC Name

8-cyclopropyl-4-piperidin-1-ylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c20-13-7-6-12-14(18-8-2-1-3-9-18)16-10-17-15(12)19(13)11-4-5-11/h6-7,10-11H,1-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOKTSDDFAAKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C=CC(=O)N3C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

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